molecular formula C13H18O2Se B12565001 2beta-(Phenylselenomethyl)-3beta-methoxytetrahydro-2H-pyran CAS No. 165532-26-3

2beta-(Phenylselenomethyl)-3beta-methoxytetrahydro-2H-pyran

Katalognummer: B12565001
CAS-Nummer: 165532-26-3
Molekulargewicht: 285.25 g/mol
InChI-Schlüssel: LKLIODOUFMGUDP-STQMWFEESA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2beta-(Phenylselenomethyl)-3beta-methoxytetrahydro-2H-pyran is an organoselenium compound that has garnered interest due to its unique chemical properties and potential applications in various fields. Organoselenium compounds are known for their versatility in organic synthesis and their biological activities.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2beta-(Phenylselenomethyl)-3beta-methoxytetrahydro-2H-pyran typically involves the reaction of a suitable pyran derivative with phenylselenium reagents. One common method is the reaction of 3beta-methoxytetrahydro-2H-pyran with phenylselenomethyl halides under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, and a base like triethylamine is used to facilitate the reaction.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to ensure high yield and purity, and employing continuous flow reactors to enhance efficiency and safety.

Analyse Chemischer Reaktionen

Types of Reactions

2beta-(Phenylselenomethyl)-3beta-methoxytetrahydro-2H-pyran can undergo various chemical reactions, including:

    Oxidation: The selenium atom can be oxidized to form selenoxides or selenones.

    Reduction: The compound can be reduced to form selenides.

    Substitution: The phenylselenomethyl group can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Nucleophiles like thiols, amines, or halides can be used under basic or acidic conditions.

Major Products

    Oxidation: Selenoxides or selenones.

    Reduction: Selenides.

    Substitution: Various substituted pyran derivatives depending on the nucleophile used.

Wissenschaftliche Forschungsanwendungen

2beta-(Phenylselenomethyl)-3beta-methoxytetrahydro-2H-pyran has several applications in scientific research:

    Biology: Studied for its potential antioxidant properties and its role in redox biology.

    Medicine: Investigated for its potential therapeutic effects, including anti-cancer and anti-inflammatory activities.

Wirkmechanismus

The mechanism of action of 2beta-(Phenylselenomethyl)-3beta-methoxytetrahydro-2H-pyran involves its ability to participate in redox reactions. The selenium atom can undergo oxidation and reduction, which allows the compound to act as an antioxidant. It can interact with various molecular targets, including enzymes and cellular components, to modulate oxidative stress and inflammation.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    Phenethylamine: Shares a similar structural motif but lacks the selenium atom.

    Selenomethionine: Another organoselenium compound with different biological activities.

Uniqueness

2beta-(Phenylselenomethyl)-3beta-methoxytetrahydro-2H-pyran is unique due to its specific combination of a pyran ring with a phenylselenomethyl group

Eigenschaften

CAS-Nummer

165532-26-3

Molekularformel

C13H18O2Se

Molekulargewicht

285.25 g/mol

IUPAC-Name

(2R,3S)-3-methoxy-2-(phenylselanylmethyl)oxane

InChI

InChI=1S/C13H18O2Se/c1-14-12-8-5-9-15-13(12)10-16-11-6-3-2-4-7-11/h2-4,6-7,12-13H,5,8-10H2,1H3/t12-,13-/m0/s1

InChI-Schlüssel

LKLIODOUFMGUDP-STQMWFEESA-N

Isomerische SMILES

CO[C@H]1CCCO[C@H]1C[Se]C2=CC=CC=C2

Kanonische SMILES

COC1CCCOC1C[Se]C2=CC=CC=C2

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.